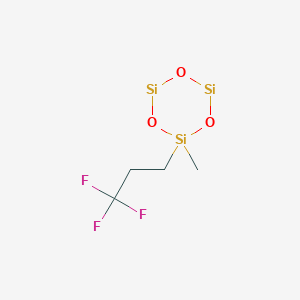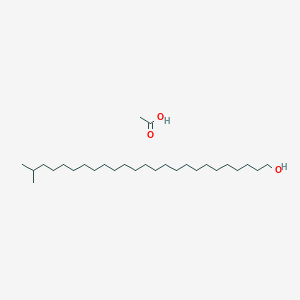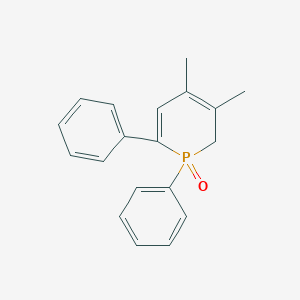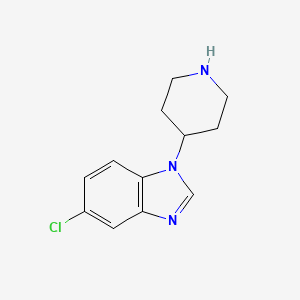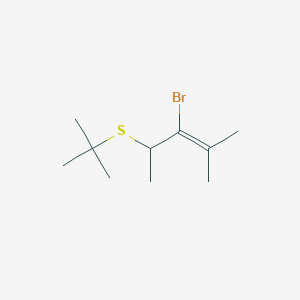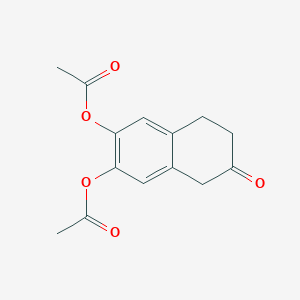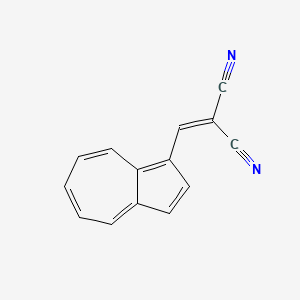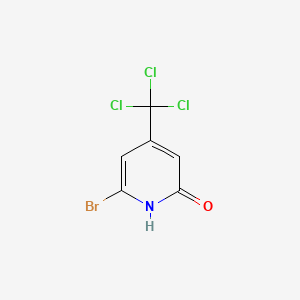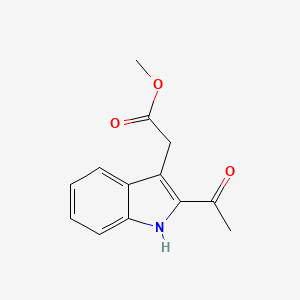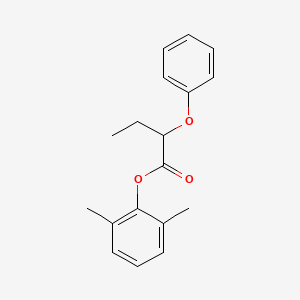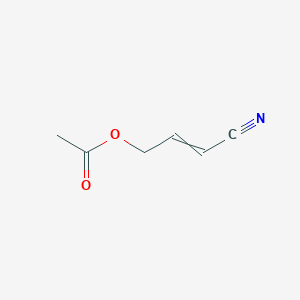
2-Butenenitrile, 4-(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenenitrile, 4-(acetyloxy)- is an organic compound with the molecular formula C6H7NO2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) and an acetyloxy group (-OCOCH3) attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenenitrile, 4-(acetyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-butenenitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent.
Industrial Production Methods
Industrial production of 2-Butenenitrile, 4-(acetyloxy)- often involves large-scale acetylation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or Lewis acids may be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenenitrile, 4-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or esters.
Applications De Recherche Scientifique
2-Butenenitrile, 4-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Butenenitrile, 4-(acetyloxy)- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These reactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenenitrile: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
4-Acetoxybutanenitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-Butenenitrile, 4-(acetyloxy)- is unique due to the presence of both nitrile and acetyloxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
90330-08-8 |
|---|---|
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
3-cyanoprop-2-enyl acetate |
InChI |
InChI=1S/C6H7NO2/c1-6(8)9-5-3-2-4-7/h2-3H,5H2,1H3 |
Clé InChI |
GEDSIXCLPQPAAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



